molecular formula C13H11ClO2S B15285357 Benzenesulfonyl chloride, 4-(phenylmethyl)- CAS No. 1145-59-1

Benzenesulfonyl chloride, 4-(phenylmethyl)-

Cat. No.: B15285357
CAS No.: 1145-59-1
M. Wt: 266.74 g/mol
InChI Key: UGKIAXRDSDETIK-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride, 4-(phenylmethyl)- is an organosulfur compound with the formula C₆H₅SO₂Cl. It is a colorless viscous oil that dissolves in organic solvents but reacts with compounds containing reactive N-H and O-H bonds. This compound is primarily used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .

Preparation Methods

Benzenesulfonyl chloride, 4-(phenylmethyl)- can be synthesized through several methods:

Chemical Reactions Analysis

Benzenesulfonyl chloride, 4-(phenylmethyl)- undergoes various types of chemical reactions:

Mechanism of Action

The mechanism of action of benzenesulfonyl chloride, 4-(phenylmethyl)- involves its reactivity as an electrophile. In electrophilic aromatic substitution reactions, the sulfonyl chloride group attacks the aromatic ring, forming a cationic intermediate. This intermediate then undergoes further reactions to form the final substituted product .

Comparison with Similar Compounds

Benzenesulfonyl chloride, 4-(phenylmethyl)- can be compared with similar compounds such as toluenesulfonyl chloride. While both compounds are used to prepare sulfonamides and sulfonate esters, toluenesulfonyl chloride is often preferred because it is a solid at room temperature and easier to handle . Other similar compounds include benzenesulfonic acid and its derivatives, which share similar reactivity patterns but differ in physical properties and specific applications .

Conclusion

Benzenesulfonyl chloride, 4-(phenylmethyl)- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form various derivatives make it an essential reagent in organic synthesis and scientific research.

Properties

IUPAC Name

4-benzylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2S/c14-17(15,16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKIAXRDSDETIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443181
Record name Benzenesulfonyl chloride, 4-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1145-59-1
Record name Benzenesulfonyl chloride, 4-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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